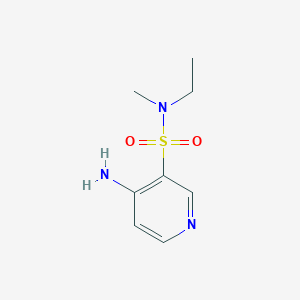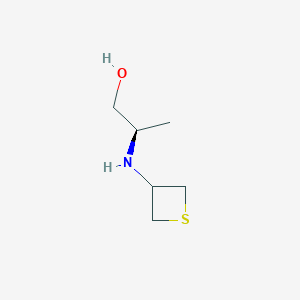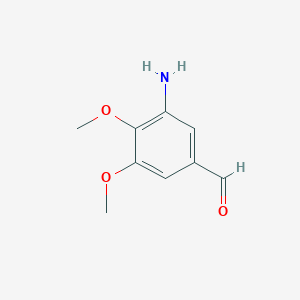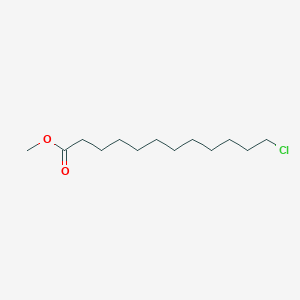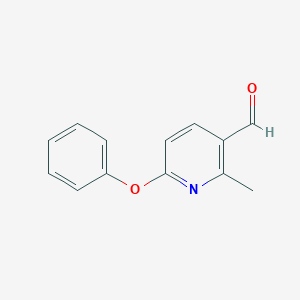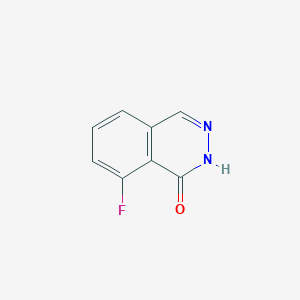![molecular formula C11H18N2 B13003342 (3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine](/img/structure/B13003342.png)
(3-Methylbutan-2-yl)[(pyridin-2-yl)methyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine is an organic compound with the molecular formula C11H18N2 It is a derivative of butan-2-amine, where the amine group is substituted with a pyridin-2-ylmethyl group and a methyl group at the third carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine typically involves the reaction of 3-methylbutan-2-amine with pyridin-2-ylmethyl chloride under basic conditions. The reaction is carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of 3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridin-2-ylmethyl group can be replaced with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Pyridin-2-ylmethyl chloride in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted amines depending on the nucleophile used.
科学研究应用
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridin-2-ylmethyl group can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
相似化合物的比较
Similar Compounds
- 3-methyl-N-(pyridin-3-ylmethyl)butan-2-amine
- 3-methyl-N-(pyridin-4-ylmethyl)butan-2-amine
- 3-methyl-N-(pyrimidin-2-ylmethyl)butan-2-amine
Uniqueness
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine is unique due to the specific positioning of the pyridin-2-ylmethyl group, which influences its chemical reactivity and interaction with biological targets. This positional isomerism can lead to differences in binding affinity, selectivity, and overall biological activity compared to its analogs.
属性
分子式 |
C11H18N2 |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
3-methyl-N-(pyridin-2-ylmethyl)butan-2-amine |
InChI |
InChI=1S/C11H18N2/c1-9(2)10(3)13-8-11-6-4-5-7-12-11/h4-7,9-10,13H,8H2,1-3H3 |
InChI 键 |
JNXVDVPOCCQAFD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C(C)NCC1=CC=CC=N1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


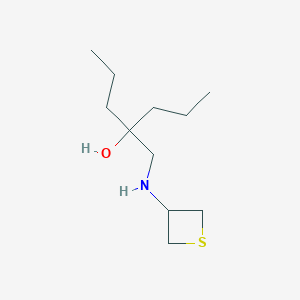
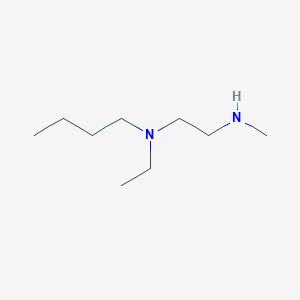

![benzyl(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13003271.png)
![3-Bromo-1,5,6,7-tetrahydropyrazolo[4,3-C]pyridin-4-one](/img/structure/B13003279.png)
